Pyrazinecarboxylic acid, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic acid, butyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyrazinecarboxylic acid and butanol, combining the aromatic properties of pyrazine with the ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, butyl ester typically involves the esterification of pyrazinecarboxylic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . Another method involves the use of acid chlorides, where pyrazinecarboxylic acid is first converted to its acid chloride derivative, which then reacts with butanol to form the ester .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This ester can react with another alcohol to form a different ester and butanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Pyrazinecarboxylic acid and butanol.
Reduction: Primary alcohols.
Transesterification: Different esters and butanol.
Scientific Research Applications
Pyrazinecarboxylic acid, butyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action for pyrazinecarboxylic acid, butyl ester in biological systems involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The ester functionality allows it to penetrate lipid membranes, making it effective against certain bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Pyrazinecarboxylic acid, methyl ester
- Pyrazinecarboxylic acid, ethyl ester
- Pyrazinecarboxylic acid, propyl ester
Uniqueness
Pyrazinecarboxylic acid, butyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in fragrance and flavor industries .
Properties
CAS No. |
41110-19-4 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
butyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-6-13-9(12)8-7-10-4-5-11-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DOKPVDRODRRURS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.